4-(Trifluoromethoxy)benzyl Chloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(trifluoromethoxy)benzyl chloride can involve multiple steps and reagents. For example, the preparation of trifluoromethaneselenenyl chloride involves a two-step procedure starting from dibenzyl diselenide and trifluoromethyl iodide, followed by cleavage with sulfuryl chloride . Although this does not directly describe the synthesis of 4-(trifluoromethoxy)benzyl chloride, it suggests that similar multi-step synthetic routes could be employed, potentially involving the use of trifluoromethyl groups and chlorination agents.
Molecular Structure Analysis
The molecular structure of compounds containing trifluoromethyl groups has been studied using various spectroscopic techniques and quantum mechanical calculations. For instance, the molecular structural parameters and vibrational frequencies of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, were obtained using Density Functional Theory (DFT) . These techniques could be applied to 4-(trifluoromethoxy)benzyl chloride to gain insights into its molecular structure.
Chemical Reactions Analysis
The reactivity of compounds with trifluoromethyl groups and benzyl chlorides can be quite diverse. For example, 4-substituted benzenediazonium chlorides react with methylamine-formaldehyde to afford novel cyclic products . Additionally, the presence of a trifluoromethyl group can influence the selectivity of lithiation and subsequent electrophilic substitution reactions, as seen in the study of 1,2,4-tris(trifluoromethyl)benzene . These findings suggest that 4-(trifluoromethoxy)benzyl chloride may also participate in unique chemical reactions due to the presence of the trifluoromethoxy group.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-(trifluoromethoxy)benzyl chloride can be quite specific due to the presence of trifluoromethyl groups. For instance, the pKa data and spectral characterization of 2,4,6-tris(trifluoromethyl)benzoic acid provide valuable information about the acid-base properties and electronic structure of such compounds . These properties are crucial for understanding the behavior of 4-(trifluoromethoxy)benzyl chloride in various environments and could be used to predict its solubility, stability, and reactivity.
Scientific Research Applications
Nucleophilic Trifluoromethoxylation
The compound has been utilized in the development of trifluoromethoxylation strategies. For instance, the isolation of pyridinium trifluoromethoxide salt from 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene has been reported, demonstrating its effectiveness as a trifluoromethoxide source for SN2 reactions, leading to the formation of trifluoromethyl ethers (Duran-Camacho et al., 2021). This approach offers a pathway for introducing the trifluoromethoxy group into organic molecules, which is of significant interest in developing compounds with desirable properties in pharmacology and materials science.
Catalysis and Synthesis
In catalysis, 4-(trifluoromethoxy)benzyl chloride derivatives have facilitated the synthesis of various organic compounds. A novel tetrazole functionalized polymer-supported palladium nano-catalyst, derived from 4-(benzyloxy)benzyl chloride polymer-bound, showcased efficient catalytic activity in the synthesis of N-benzylated arylcyanamides (Habibi et al., 2018). Such catalysts are pivotal for advancing synthetic methodologies, contributing to the development of novel pharmaceuticals and materials.
Phase Transfer Catalysis
The efficacy of 4-(trifluoromethoxy)benzyl chloride in phase transfer catalysis (PTC) has been explored. In one study, the kinetics of selective O-alkylation of vanillin with benzyl chloride under tri-liquid phase transfer catalysis conditions were investigated, demonstrating high conversion rates and selectivity (Yadav & Lande, 2005). This highlights its potential in fine chemical synthesis, especially in optimizing reaction conditions for improved yield and environmental sustainability.
Material Science and Nanotechnology
4-(Trifluoromethoxy)benzyl chloride also finds applications in material science, particularly in the development of fluoropolymer functionalized silsesquioxanes for hybrid composites. This approach enables the creation of materials with unique properties, such as low loss in photonics, highlighting the compound's role in the nanoscale architecture of hybrid composites (Suresh et al., 2004).
Safety And Hazards
properties
IUPAC Name |
1-(chloromethyl)-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMKFQMJURUPKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380439 | |
Record name | 4-(Trifluoromethoxy)benzyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzyl Chloride | |
CAS RN |
65796-00-1 | |
Record name | 4-(Trifluoromethoxy)benzyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethoxy)benzyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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